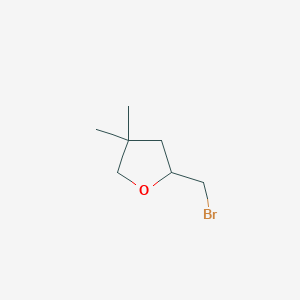

2-(Bromomethyl)-4,4-dimethyloxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSUONHJRUOOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The "Gem-Dimethyl" Effect on Oxolane: A Technical Guide to the Molecular Structure and Conformation of 4,4-Dimethyloxolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxolane (tetrahydrofuran) ring is a ubiquitous scaffold in numerous natural products and pharmacologically active compounds. Substitution on this five-membered heterocycle can profoundly influence its three-dimensional structure and, consequently, its biological activity and physicochemical properties. This technical guide provides an in-depth analysis of the molecular structure and conformation of 4,4-dimethyloxolane derivatives. We will explore the fundamental principles of oxolane ring puckering and pseudorotation, with a specific focus on the conformational consequences of the gem-dimethyl substitution at the C4 position, a manifestation of the well-established Thorpe-Ingold effect. This guide will integrate theoretical principles with experimental insights from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to provide a comprehensive understanding for researchers in drug discovery and chemical biology.

Introduction: The Significance of the 4,4-Dimethyloxolane Moiety

The oxolane ring is a privileged structural motif in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Its ability to engage in hydrogen bonding via the ether oxygen, coupled with its conformational flexibility, allows for intricate and specific interactions with biological targets. The introduction of a gem-dimethyl group at the 4-position, creating the 4,4-dimethyloxolane core, imparts distinct structural and conformational properties that can be strategically exploited in drug design. This substitution can influence a molecule's metabolic stability, lipophilicity, and, most critically, its preferred three-dimensional shape, which is paramount for molecular recognition. Understanding the nuanced conformational behavior of this scaffold is therefore essential for the rational design of novel therapeutics.

The Conformational Landscape of the Oxolane Ring: A Primer

Unlike planar aromatic rings, the five-membered oxolane ring is non-planar and exists in a continuous series of puckered conformations. This dynamic behavior is described by the concept of pseudorotation, where the ring rapidly interconverts between various envelope (Cs symmetry) and twist (C2 symmetry) conformations without significant energy barriers.

-

Envelope Conformation (Cs): In this arrangement, four of the ring atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.

-

Twist Conformation (C2): Here, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

The specific conformation adopted by a substituted oxolane is a delicate balance of several factors, including torsional strain, steric interactions, and electronic effects.

The Thorpe-Ingold Effect: How Gem-Dimethyl Substitution Shapes the Oxolane Ring

The presence of a gem-dimethyl group at the C4 position of the oxolane ring has a profound impact on its conformational preferences, a classic example of the Thorpe-Ingold or gem-dimethyl effect.[1][2] This effect describes the observation that geminal substitution on a carbon chain can favor ring closure and influence the conformation of the resulting ring.[1][2]

The primary consequence of the C4 gem-dimethyl group is the steric hindrance it introduces. This steric bulk restricts the pseudorotational freedom of the oxolane ring, leading to a more defined and predictable conformational landscape. The bulky methyl groups will preferentially occupy positions that minimize steric clashes with the rest of the ring and any other substituents. This typically leads to a stabilization of specific puckered conformations where the methyl groups are in pseudo-equatorial positions.

The diagram below illustrates the workflow for analyzing the conformational preferences of 4,4-dimethyloxolane derivatives, integrating computational and experimental approaches.

Caption: Workflow for Conformational Analysis.

Experimental and Computational Approaches to Elucidating Conformation

A combination of experimental techniques and computational modeling is crucial for a comprehensive understanding of the molecular structure and conformation of 4,4-dimethyloxolane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules. Key NMR parameters provide invaluable insights:

-

Chemical Shifts (δ): The electronic environment of each proton and carbon is highly dependent on its spatial orientation. For example, axial and equatorial protons in a puckered ring will have different chemical shifts.

-

Coupling Constants (J): The magnitude of the coupling constant between vicinal protons (3JHH) is related to the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the puckering of the oxolane ring can be deduced.

-

Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space proximity between protons. NOESY experiments can help to distinguish between different conformers by identifying protons that are close to each other in space.

Experimental Protocol: 2D NOESY for Conformer Identification

-

Sample Preparation: Dissolve 5-10 mg of the purified 4,4-dimethyloxolane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a final concentration of 10-20 mM.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.

-

Acquisition: Record a 2D NOESY spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).

-

Data Processing: Process the 2D data with appropriate window functions and perform baseline correction.

-

Analysis: Identify cross-peaks that indicate spatial proximity between protons. The presence or absence of specific cross-peaks can provide strong evidence for the predominance of a particular conformation. For instance, a strong NOE between a proton at C2 and one of the C4-methyl groups would suggest a conformation where these groups are on the same face of the ring.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. It yields precise measurements of bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's three-dimensional structure. While the solid-state conformation may not always be the most populated conformer in solution, it provides an invaluable reference point for computational and NMR studies.

For example, a study on 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline, a related five-membered heterocycle, revealed a non-planar ring adopting a twist conformation in the solid state.[3] This highlights the puckered nature of such rings containing a gem-dimethyl group.

Table 1: Representative Bond Lengths and Angles for a Puckered Oxolane Ring (Theoretical)

| Parameter | Typical Value | Influence of Gem-Dimethyl Group |

| C-C Bond Length | 1.52 - 1.54 Å | Minimal change expected. |

| C-O Bond Length | 1.43 - 1.45 Å | Minimal change expected. |

| C-C-C Bond Angle | ~104 - 106° | May be slightly compressed due to steric strain. |

| C-O-C Bond Angle | ~108 - 110° | May be slightly widened to accommodate puckering. |

| C-C-C-C Torsion Angle | Varies with pucker | Significantly restricted by the gem-dimethyl group. |

Note: These are generalized values for a substituted oxolane ring. Specific values for 4,4-dimethyloxolane derivatives would require dedicated experimental or computational analysis.

Computational Modeling

Molecular mechanics and quantum mechanical calculations are indispensable tools for exploring the conformational energy landscape of flexible molecules like 4,4-dimethyloxolane derivatives.

-

Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of different conformations. This allows for a broad search of the conformational space to identify low-energy conformers.

-

Density Functional Theory (DFT): DFT and other quantum mechanical methods provide more accurate energy calculations and can be used to refine the geometries of the low-energy conformers found by MM. These calculations can also predict NMR parameters, which can then be compared with experimental data to validate the computational model.

A computational study on the closely related 4,4-dimethyl-1,3-dioxane revealed eight energy minima, with the chair-chair interconversion proceeding through several twist conformers. This suggests that even with the gem-dimethyl lock, some conformational flexibility is retained.

The following diagram illustrates the key conformational states of a 4,4-dimethyloxolane ring.

Caption: Key Conformational States of 4,4-Dimethyloxolane.

Conclusion and Future Directions

The presence of a gem-dimethyl group at the C4 position of an oxolane ring significantly influences its conformational preferences by restricting pseudorotation. This leads to a more defined three-dimensional structure, a feature of great importance in the design of molecules with specific biological activities. A synergistic approach combining high-field NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a thorough understanding of the conformational landscape of 4,4-dimethyloxolane derivatives. Future work in this area should focus on the synthesis and detailed structural analysis of a systematic series of 4,4-dimethyloxolane derivatives to build a comprehensive database of their conformational properties. This will undoubtedly aid in the development of more potent and selective drug candidates that incorporate this valuable structural motif.

References

-

Thorpe, J. F., & Ingold, C. K. (1915). The formation and stability of spiro-compounds. Part I. The formation of spiro-compounds from cyclopentane derivatives. J. Chem. Soc., Trans., 107, 1-14. [Link]

-

Kuznetsov, V. V., & Shishkin, O. V. (2014). Conformational analysis of 4,4-dimethyl-1,3-dioxane. Russian Chemical Bulletin, 63(9), 2005-2010. [Link]

-

Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. [Link]

-

Allinger, N. L., & Zalkow, V. B. (1961). The Gem-Dimethyl Effect. The Journal of Organic Chemistry, 26(10), 3613-3617. [Link]

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The effect of the gem-dimethyl group. J. Chem. Soc., Trans., 107, 1080-1106. [Link]

-

Pojarlieff, I. G., & Biserka, N. D. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl)hydantoates. Arkivoc, 2001(12), 44-57. [Link]

-

Saravanan, K., & Venuvanalingam, P. (2009). Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. The Journal of Organic Chemistry, 74(12), 4429-4437. [Link]

-

Tarnowska, A., et al. (2006). 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline: X-ray and density functional theory study. Acta Crystallographica Section C: Crystal Structure Communications, 62(8), o499-o502. [Link]

-

Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Solubility Profiling and Solvent Selection Strategy for 2-(Bromomethyl)-4,4-dimethyloxolane

Molecular Architecture & Physicochemical Context[2][3][4][5]

To understand the solubility profile of 2-(Bromomethyl)-4,4-dimethyloxolane , we must first deconstruct its molecular architecture.[1] Unlike simple tetrahydrofuran (THF), this molecule possesses two critical structural modifications that drastically alter its solvation thermodynamics: the gem-dimethyl effect and the bromomethyl moiety .

Structural Deconstruction

-

The Oxolane Core: A five-membered ether ring acting as a Lewis base.[1] It provides moderate polarity and hydrogen bond acceptance (but not donation), facilitating miscibility with aprotic polar solvents.

-

The Bromomethyl Group (

): This is a dense, lipophilic, and electrophilic appendage.[1] It significantly increases the London dispersion forces compared to the parent ether, reducing water solubility while enhancing compatibility with halogenated and aromatic solvents. -

The 4,4-Dimethyl Substitution: The gem-dimethyl group introduces steric bulk and sphericity.[1]

-

Thermodynamic Impact:[1] This substitution disrupts the ordered water lattice more aggressively than linear alkyl chains, rendering the molecule hydrophobic .

-

Solubility Impact: It lowers the boiling point relative to linear isomers (due to reduced surface area for stacking) but increases solubility in non-polar hydrocarbons (alkanes/cycloalkanes).[1]

-

Predicted Physicochemical Properties

-

Physical State: Liquid at room temperature (predicted based on tetrahydrofurfuryl bromide analogs).[1]

-

LogP (Octanol/Water Partition): Estimated > 2.5 (High Lipophilicity).[1]

-

Hansen Solubility Parameter (HSP) Vector:

Predicted Solubility Landscape

Note: As specific solubility data for this intermediate is proprietary in many contexts, the following profile is derived from Structure-Property Relationship (SPR) analysis of analogous tetrahydrofurfuryl halides.

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Perfect match of dispersion forces ( |

| Ethers | THF, 2-MeTHF, MTBE | Excellent | "Like dissolves like." The oxolane core ensures miscibility. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good to Excellent | Compatible dipole moments; standard workup solvent. |

| Aromatics | Toluene, Xylene | Good | |

| Alkanes | Hexane, Heptane | Moderate to Good | The gem-dimethyl group enhances alkane solubility compared to un-substituted analogs.[1] |

| Protic Polar | Methanol, Ethanol | Soluble (RISK) | Soluble, but high risk of solvolysis (methanolysis) at elevated temperatures. |

| Aqueous | Water | Insoluble | Hydrophobic alkyl/bromo domains overwhelm the ether oxygen's H-bond accepting capacity.[1] |

Experimental Determination Protocols (Self-Validating Systems)

As a scientist, you should never rely solely on prediction. The following protocols are designed to empirically validate solubility while simultaneously screening for chemical stability—a critical step for alkyl halides.

Protocol A: The "Visual-to-Gravimetric" Screen

This tiered approach saves material and time.[1]

Step 1: Visual Saturation (Tier 1)

-

Dispense 100 mg of 2-(Bromomethyl)-4,4-dimethyloxolane into a 4 mL vial.

-

Add solvent in 100 µL increments at

. -

Vortex for 30 seconds between additions.

-

Endpoint: Clear solution with no phase separation or turbidity.

-

Calculation: If dissolved in 200 µL, solubility > 500 mg/mL.

-

Step 2: Gravimetric Confirmation (Tier 2) Required only if precise saturation limits are needed for crystallization.[1]

-

Prepare a saturated solution with excess solid/oil. Stir for 4 hours.

-

Filter through a 0.22 µm PTFE syringe filter (Do not use Nylon; it may degrade).[1]

-

Evaporate a known volume of filtrate to dryness under vacuum.

-

Weigh the residue to calculate mg/mL.

Protocol B: The Stability-Solubility Hybrid Check (Critical)

Objective: Verify that the solvent does not react with the bromomethyl group (Alkylation Risk).[1]

-

Dissolve 50 mg of compound in 1 mL of the target solvent (e.g., Methanol, DMF).

-

Incubate at process temperature (e.g.,

) for 4 hours. -

Analyze via HPLC or GC-MS.

-

Pass: Single peak matching the standard.

-

Fail: Appearance of new peaks (e.g., methoxy-derivative from methanolysis).[1]

-

Visualization: Screening Workflow

The following diagram outlines the decision logic for selecting a solvent for reaction versus workup.

Figure 1: Decision tree for validating solvent compatibility, emphasizing the critical stability check for alkyl bromides.

Process Implications & Workup Strategy

Understanding the solubility profile allows for the design of efficient isolation procedures.[2]

Reaction Solvent Selection

-

Recommended: Dichloromethane (DCM) or Toluene .[1]

-

Why: High solubility allows for concentrated reaction streams. Inertness prevents side reactions with the alkyl bromide.

-

-

Avoid: DMF/DMSO (unless necessary for nucleophilic substitution steps).[1]

-

Why: While soluble, removing these high-boiling solvents is difficult without aqueous washes that might induce hydrolysis or emulsion formation due to the surfactant-like nature of the gem-dimethyl oxolane.[1]

-

Aqueous Extraction (Workup)

Because 2-(Bromomethyl)-4,4-dimethyloxolane is hydrophobic , it partitions strongly into organic phases.[1]

-

Partition Coefficient Strategy:

-

Emulsion Control: The ether oxygen can hydrate slightly at the interface. Use saturated NaCl (Brine) to increase the ionic strength of the aqueous layer, forcing the oxolane fully into the organic phase.

References

-

PubChem. (n.d.).[1][3] Tetrahydrofurfuryl bromide (Compound Summary).[1][4] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (2005).[1] General procedures for the handling of alkyl bromides and ether derivatives. Org.[5][6][7] Synth. Coll. Vol. X. Retrieved from [Link][1]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press. (Theoretical basis for solubility parameter prediction).

Sources

- 1. CAS 1192-30-9: 2-(Bromomethyl)tetrahydrofuran | CymitQuimica [cymitquimica.com]

- 2. people.uniurb.it [people.uniurb.it]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 166330-03-6 [sigmaaldrich.com]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Thermodynamic Stability of Bromomethyl-Substituted Oxolanes

Introduction: The Significance of Substituted Oxolanes in Drug Discovery

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drug candidates. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a valuable component in the design of novel therapeutics. The introduction of substituents, such as the bromomethyl group, allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its biological activity and pharmacokinetic profile.

However, the introduction of a substituent at the 2-position of the oxolane ring gives rise to stereoisomers (cis and trans), each with a unique three-dimensional arrangement of atoms. The relative thermodynamic stability of these isomers is of paramount importance in drug development. The more stable isomer will be the predominant species at equilibrium, influencing the compound's overall properties and its interaction with biological targets. A thorough understanding of the factors governing this stability is therefore crucial for the rational design and synthesis of oxolane-containing drug candidates.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the thermodynamic stability of bromomethyl-substituted oxolanes. We will delve into the intricate interplay of steric and stereoelectronic effects that dictate the conformational preferences of these molecules and provide detailed experimental and computational protocols for their quantitative assessment.

I. Fundamental Principles Governing Thermodynamic Stability

The relative thermodynamic stability of the cis and trans isomers of 2-bromomethyl-oxolane is determined by the Gibbs free energy difference (ΔG) between them. This, in turn, is a function of both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:

ΔG = ΔH - TΔS

In the context of conformational analysis, the dominant contributor to the Gibbs free energy difference is typically the enthalpy, which is influenced by a combination of steric and stereoelectronic effects.

Steric Hindrance and the Preference for Equatorial Substitution

In the puckered envelope and twist conformations of the oxolane ring, substituents can occupy pseudo-axial or pseudo-equatorial positions. As a general principle, bulky substituents preferentially occupy the equatorial position to minimize unfavorable steric interactions with other atoms on the ring.[1] This is analogous to the well-studied A-values in cyclohexane systems, which quantify the energetic penalty of placing a substituent in an axial position.[2] For a bromomethyl group, steric hindrance would favor the trans isomer, where the substituent is in a pseudo-equatorial position, thus avoiding destabilizing 1,3-diaxial-like interactions present in the pseudo-axial (cis) conformation.

The Anomeric Effect: A Counterintuitive Stabilizing Interaction

While sterics favor the equatorial position, a powerful stereoelectronic interaction known as the anomeric effect can stabilize the axial conformation of electronegative substituents at the anomeric carbon (the carbon adjacent to the ring heteroatom).[3][4] This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C-Br bond.[5] For this interaction to be maximal, the orbitals must be anti-periplanar, a geometric arrangement that is achieved when the bromomethyl group is in the axial position (cis isomer). The anomeric effect is a critical factor to consider, as it can counteract and, in some cases, override the influence of steric hindrance.[3][4] The magnitude of the anomeric effect is influenced by the nature of the substituent and the solvent. More electronegative atoms in the substituent and less polar solvents tend to enhance the anomeric effect.[6]

The Role of the Bromomethyl Group: A Balancing Act

The bromomethyl group presents an interesting case where both steric and stereoelectronic effects are significant. The bromine atom is large and polarizable, contributing to steric bulk. Simultaneously, the electron-withdrawing nature of the bromine atom enhances the acceptor ability of the C-Br σ* orbital, making it a good candidate for a stabilizing anomeric interaction. The preferred conformation of 2-bromomethyl-oxolane will therefore be determined by the delicate balance between these opposing forces.

II. Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational techniques is employed to accurately determine the relative thermodynamic stabilities of bromomethyl-substituted oxolane isomers.

Experimental Determination of Equilibrium Populations

2.1.1 Chemical Equilibration Coupled with NMR Spectroscopy

A robust experimental approach to determine the relative thermodynamic stability of isomers is to allow them to interconvert under conditions of thermodynamic control until equilibrium is reached. The equilibrium mixture is then analyzed to determine the ratio of the isomers, from which the Gibbs free energy difference can be calculated using the following equation:

ΔG° = -RT ln(Keq)

where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant ([trans]/[cis]).

Experimental Protocol: Acid-Catalyzed Isomerization of 2-Bromomethyl-oxolane

Objective: To determine the equilibrium ratio of cis- and trans-2-bromomethyl-oxolane via acid-catalyzed isomerization and subsequent analysis by 1H NMR spectroscopy.

Materials:

-

A mixture of cis- and trans-2-bromomethyl-oxolane

-

Anhydrous, non-polar solvent (e.g., deuterated benzene (C6D6) or carbon tetrachloride (CCl4))

-

A catalytic amount of a Lewis or Brønsted acid (e.g., a small crystal of iodine or a drop of trifluoroacetic acid)

-

NMR tubes

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of the 2-bromomethyl-oxolane isomer mixture in the chosen anhydrous, non-polar solvent in an NMR tube. A non-polar solvent is chosen to maximize the influence of the anomeric effect.

-

Initiation of Equilibration: Add a catalytic amount of the acid to the NMR tube. The acid facilitates the opening and closing of the oxolane ring, allowing the isomers to interconvert.

-

Monitoring the Equilibration: Acquire 1H NMR spectra of the sample at regular intervals (e.g., every few hours) at a constant temperature.

-

Reaching Equilibrium: Continue monitoring until the ratio of the cis and trans isomers, as determined by the integration of well-resolved proton signals, remains constant over several measurements. This indicates that the system has reached thermodynamic equilibrium.

-

Data Analysis:

-

Identify distinct and well-resolved signals in the 1H NMR spectrum that correspond to the cis and trans isomers. Protons adjacent to the stereocenter are often good candidates.

-

Carefully integrate the corresponding signals for each isomer.

-

Calculate the equilibrium constant (Keq) as the ratio of the integrals of the trans isomer to the cis isomer.

-

Calculate the standard Gibbs free energy difference (ΔG°) using the equation ΔG° = -RT ln(Keq).

-

Self-Validation: To ensure that a true thermodynamic equilibrium has been reached, the experiment should be repeated starting with a sample enriched in the other isomer. The final equilibrium ratio should be independent of the starting isomer ratio.

2.1.2 Calorimetry

Calorimetry provides a direct measurement of the enthalpy change (ΔH) associated with a chemical process, including isomerization.[7][8][9][10][11] While technically more demanding than NMR-based methods for this specific application, techniques like differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC) can, in principle, be used to measure the enthalpy of isomerization if a process can be devised to trigger the conversion of one isomer to the other within the calorimeter.

Conceptual Protocol: Calorimetric Measurement of Isomerization Enthalpy

Objective: To determine the enthalpy of isomerization (ΔHiso) between cis- and trans-2-bromomethyl-oxolane.

Methodology (Hypothetical):

-

Sample Preparation: Prepare pure samples of both the cis and trans isomers.

-

Heat of Solution Measurement: Using a solution calorimeter, measure the heat of solution (ΔHsol) for each pure isomer in a suitable solvent.

-

Isomerization in Solution: In a separate experiment, induce the complete isomerization of the less stable isomer to the more stable isomer in the same solvent used for the heat of solution measurements. This could be achieved through catalysis or other means.

-

Hess's Law Calculation: The enthalpy of isomerization can be determined by applying Hess's Law to the measured heats of solution. The difference in the heats of solution of the two isomers will be equal to the enthalpy of isomerization in that solvent.

Challenges: This method relies on the ability to prepare pure isomers and to induce complete and clean isomerization.

Computational Modeling: A Powerful Predictive Tool

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and cost-effective method for predicting the relative thermodynamic stabilities of conformers and isomers.[12][13]

Workflow for a Typical DFT Calculation

Caption: A typical workflow for calculating the relative thermodynamic stability of isomers using DFT.

Best Practices for DFT Calculations of Halogenated Compounds:

-

Choice of Functional and Basis Set: For halogenated organic molecules, hybrid functionals such as B3LYP or M06-2X often provide a good balance of accuracy and computational cost. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are recommended to accurately describe the electronic structure of the bromine atom.

-

Dispersion Corrections: It is advisable to include empirical dispersion corrections (e.g., Grimme's D3) to account for weak van der Waals interactions, which can be important in determining conformational preferences.

-

Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial, as the solvent can significantly influence the magnitude of the anomeric effect and thus the relative stability of the isomers.[14]

III. Data Presentation and Interpretation

To facilitate a clear understanding of the thermodynamic landscape of bromomethyl-substituted oxolanes, the following table summarizes the key parameters to be determined.

| Parameter | Experimental Method | Computational Method | Significance |

| Equilibrium Constant (Keq) | 1H NMR of equilibrated mixture | Derived from calculated ΔG° | Quantifies the relative population of isomers at equilibrium. |

| Gibbs Free Energy (ΔG°) | ΔG° = -RT ln(Keq) | Boltzmann-weighted average of conformer free energies | The ultimate determinant of relative thermodynamic stability. |

| Enthalpy of Isomerization (ΔH°) | Calorimetry | Calculated from electronic energies and thermal corrections | Provides insight into the relative strengths of bonding and non-bonding interactions. |

| Entropy of Isomerization (ΔS°) | Derived from ΔG° and ΔH° | Calculated from vibrational, rotational, and translational partition functions | Reflects changes in molecular symmetry and flexibility between the isomers. |

IV. Case Study: Conformational Analysis of 2-Bromomethyl-oxolane

Logical Relationship Diagram

Caption: Factors influencing the thermodynamic equilibrium of 2-bromomethyl-oxolane isomers.

Given the significant anomeric effect expected for the C-Br bond and the moderate steric bulk of the bromomethyl group, it is plausible that the anomeric effect will play a substantial role in stabilizing the cis (pseudo-axial) isomer. In non-polar solvents, it is conceivable that the cis isomer could be of comparable stability to, or even more stable than, the trans isomer, despite the steric penalty. In more polar, protic solvents, the anomeric effect would be attenuated, and the trans isomer would likely be the more stable species.

V. Conclusion and Future Directions

The thermodynamic stability of bromomethyl-substituted oxolanes is governed by a subtle interplay between steric hindrance and the anomeric effect. A comprehensive understanding of these factors is essential for medicinal chemists aiming to design and synthesize novel drug candidates with optimal properties. This guide has outlined the fundamental principles and provided detailed experimental and computational methodologies for the quantitative assessment of isomer stability.

Future work in this area should focus on obtaining precise experimental thermodynamic data for a series of 2-halomethyl-oxolanes to build a quantitative understanding of how the nature of the halogen and the substitution pattern on the oxolane ring influence the conformational equilibrium. Such data would be invaluable for benchmarking and refining computational models, ultimately leading to more accurate in silico prediction of the properties of these important heterocyclic compounds.

VI. References

-

Atkins, P. W., & de Paula, J. (2018). Atkins' Physical Chemistry. Oxford University Press.

-

Bohle, D. S. (2021). Saturated Heterocycles and Stereoelectronics. In Organic Chemistry (pp. 1145-1188). W. W. Norton & Company.

-

Chemistry LibreTexts. (2023, June 15). Calorimetry and Reaction Enthalpy. [Link]

-

Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Cormanich, R. A., Rittner, R., & Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

-

Dral, P. O., Wu, X., & Spicher, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Herbert, J. M. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics, 121(1-2), e2134117. [Link]

-

Kirsch, P. (2006). Stereoelectronic Effects. Wiley-VCH.

-

Ramasami, P. (2005). Gauche and Trans Conformers of 1,2-Dihaloethanes: A Study by ab initio and DFT Methods. In Advances in Computational Methods in Sciences and Engineering 2005 (pp. 844-847). VSP. [Link]

-

Tvaroska, F., & Carver, J. P. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Journal of Molecular Structure: THEOCHEM, 398, 35-47. [Link]

-

Vulfson, S. G. (2021, May 20). 4.2: A-values and Equilibrium Ratios. Chemistry LibreTexts. [Link]

-

Wiberg, K. B., Bailey, W. F., Lambert, K. M., & Stempel, Z. D. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(9), 5242–5255. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (PDF) Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment [academia.edu]

- 4. youtube.com [youtube.com]

- 5. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. nagwa.com [nagwa.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asc.ohio-state.edu [asc.ohio-state.edu]

- 14. scielo.br [scielo.br]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran

The following technical guide details the physicochemical profile, synthetic pathways, and handling protocols for 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran .

Executive Summary

2-(Bromomethyl)-4,4-dimethyltetrahydrofuran is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical intermediates. Its structural significance lies in the gem-dimethyl effect at the C4 position, which introduces conformational constraints that can enhance the metabolic stability and receptor binding affinity of downstream targets.

This guide addresses a critical data gap: while the non-methylated parent compound (2-bromomethyltetrahydrofuran) is well-characterized, the 4,4-dimethyl analog lacks extensive public experimental data. This document provides predictive modeling validated against reference standards , alongside a robust synthetic protocol to access the material in-house.

Physicochemical Characterization

Comparative Property Analysis

Due to the limited availability of direct experimental literature for the specific 4,4-dimethyl isomer, the values below represent a high-confidence predictive model derived from Structure-Property Relationships (SPR) using the experimentally verified parent compound (CAS 1192-30-9) as the baseline.

Table 1: Physicochemical Data Profile

| Property | Reference Standard (Parent) | Target Molecule (4,4-Dimethyl Analog) | Status |

| Structure | 2-(Bromomethyl)tetrahydrofuran | 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran | |

| CAS No. | 1192-30-9 | N/A (Use IUPAC for search) | |

| Molecular Weight | 165.03 g/mol | 193.08 g/mol | |

| Boiling Point (atm) | 170–171 °C | 195–205 °C (Predicted) | Extrapolated |

| Boiling Point (Reduced) | ~60 °C @ 15 mmHg | 85–90 °C @ 15 mmHg | Recommended for Distillation |

| Density (20°C) | 1.45 g/mL | 1.28 – 1.32 g/mL | Predicted (Alkylation lowers density) |

| LogP | 1.56 | 2.2 – 2.4 | Increased Lipophilicity |

| Appearance | Colorless to pale yellow liquid | Colorless oil |

Technical Insight: The addition of the gem-dimethyl group increases the molecular weight (+28 Da) significantly raising the boiling point. However, the increased steric bulk of the methyl groups dilutes the density contribution of the heavy bromine atom, resulting in a lower density compared to the parent compound.

Solubility & Stability

-

Solubility: Highly soluble in DCM, THF, EtOAc, and Toluene. Immiscible with water.

-

Stability: The molecule is an alkyl bromide and is susceptible to hydrolysis under basic aqueous conditions or nucleophilic attack by amines/thiols. Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent slow elimination of HBr or oxidation.

Synthetic Methodology

Since commercial sourcing can be inconsistent, the most reliable access to high-purity material is via bromoetherification of the commercially available precursor 2,2-dimethylpent-4-en-1-ol.

Reaction Logic (Bartlett Cyclization)

The synthesis exploits the intramolecular nucleophilic attack of the hydroxyl group onto a bromonium ion intermediate formed from the alkene. The gem-dimethyl group at the 2-position of the chain (which becomes C4 of the ring) accelerates this cyclization via the Thorpe-Ingold effect.

Workflow Diagram

The following diagram illustrates the transformation from the alkenol precursor to the target brominated THF.

Figure 1: Bromoetherification Synthesis Pathway via NBS-mediated cyclization.

Step-by-Step Protocol

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 2,2-dimethylpent-4-en-1-ol (10.0 g, 87.6 mmol) in anhydrous Dichloromethane (DCM, 200 mL). Cool the solution to 0°C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (17.1 g, 96.3 mmol, 1.1 equiv) portion-wise over 15 minutes. Shield the flask from direct light (aluminum foil) to prevent radical side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting alcohol (Rf ~0.3) should disappear, and a less polar product (Rf ~0.7) should appear.

-

Quench: Quench the reaction with saturated aqueous Na₂S₂O₃ (50 mL) to destroy excess bromine/NBS.

Purification & Quality Control

The high boiling point of the target makes removal of solvent easy, but separation from succinimide byproducts requires a specific wash protocol.

Purification Logic

The density difference is critical here. The product (~1.3 g/mL) is denser than water but likely less dense than the DCM extraction layer (~1.33 g/mL). Phase separation must be done carefully.

Figure 2: Purification Workflow prioritizing removal of succinimide and vacuum distillation.

Validation Parameters (QC)

To certify the material for use in drug development, the following criteria must be met:

-

1H NMR (CDCl3, 400 MHz): Look for the characteristic ABX pattern of the bromomethyl group (typically

3.3–3.5 ppm) and the distinct gem-dimethyl singlets (typically -

GC-MS: Molecular ion peak

is rarely seen for alkyl bromides; look for -

Water Content: Must be <0.1% (Karl Fischer) if used for Grignard formation or sensitive nucleophilic substitutions.

References

-

Amerigo Scientific. (n.d.). 2-(Bromomethyl)tetrahydrofuran Product Specifications (CAS 1192-30-9).[1] Retrieved from

-

PubChem. (2024). Compound Summary: 2,2-Dimethylpent-4-en-1-ol (CAS 3420-42-6).[2] National Library of Medicine. Retrieved from [2]

-

Organic Syntheses. (1955). Tetrahydrofurfuryl Bromide Synthesis.[3] Coll. Vol. 3, p. 793. Retrieved from

-

ChemSynthesis. (2024).[4] Physical Properties of 2-(Bromomethyl)tetrahydrofuran.[1] Retrieved from

-

NIST Chemistry WebBook. (2024). 2,4-Dimethyltetrahydrofuran Isomer Data. Retrieved from

Sources

Technical Guide: Toxicity Profile and Handling Protocols for Bromomethyl Oxolanes

Executive Summary

Bromomethyl oxolanes (specifically 2-(bromomethyl)tetrahydrofuran and its derivatives) represent a class of potent alkylating agents frequently employed in medicinal chemistry to introduce tetrahydrofuran (THF) motifs into drug candidates. While structurally versatile, these compounds possess a distinct toxicological profile driven by their electrophilic nature.

This guide provides a technical analysis of their toxicity mechanisms, specifically focusing on DNA alkylation risks and delayed contact dermatitis , and establishes a validated handling protocol designed to mitigate exposure risks in a drug discovery environment.

Chemical Nature and Mechanism of Toxicity

The Electrophilic Engine

The core hazard of bromomethyl oxolanes lies in their ability to act as strong electrophiles . Unlike simple primary alkyl bromides, 2-(bromomethyl)tetrahydrofuran benefits from anchimeric assistance (neighboring group participation) provided by the ether oxygen within the oxolane ring.

-

Anchimeric Assistance: The lone pair on the ring oxygen can attack the exocyclic carbon bearing the bromine, displacing the bromide ion and forming a transient, highly reactive bicyclic oxonium ion .

-

Nucleophilic Attack: This oxonium species is significantly more electrophilic than the initial alkyl bromide, facilitating rapid reaction with biological nucleophiles (DNA bases, proteins).

Mechanism of Action (MoA): DNA Alkylation

The primary toxicological concern is genotoxicity. Upon systemic absorption or cellular contact, these agents can alkylate DNA, primarily at the N7 position of Guanine .[1] This alkylation destabilizes the glycosidic bond, leading to depurination or mispairing during replication, which characterizes them as Potential Genotoxic Impurities (PGIs) in pharmaceutical synthesis.

Visualization: Toxicity Pathway

The following diagram illustrates the pathway from chemical exposure to potential mutagenic events.

Figure 1: Mechanism of Genotoxicity showing the activation of the alkyl halide via oxonium ion formation leading to DNA adducts.[2]

Risk Assessment & GHS Classification[3][4]

Researchers must treat bromomethyl oxolanes as suspected mutagens and severe skin/eye irritants .

| Hazard Class | GHS Category | Risk Description |

| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[3][4] Systemic absorption can lead to nausea and CNS depression. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][5] Warning: Symptoms (redness, blistering) may be delayed 4–6 hours after exposure. |

| Eye Damage | Category 2A | Causes serious eye irritation.[3] Lachrymator potential.[6] |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation if vapors are inhaled. |

| Genotoxicity | PGI Class 3 | Structurally alerting functional group (Alkyl Halide). Requires control to < TTC levels in final drug substances. |

Engineering Controls and PPE

Standard laboratory nitrile gloves provide insufficient protection against brominated alkylating agents due to rapid permeation. The bromine atom increases lipophilicity, allowing the molecule to solvate into and diffuse through nitrile rubber matrices quickly.

Glove Selection Matrix

Data based on permeation testing for analogous halogenated hydrocarbons.

| Glove Material | Thickness | Est. Breakthrough Time | Recommendation |

| Standard Nitrile | 4 mil (0.1mm) | < 5 minutes | DO NOT USE as primary barrier. |

| Thick Nitrile | 8 mil (0.2mm) | 10–15 minutes | Splash protection only. Change immediately upon contact. |

| Laminate (Silver Shield) | 2.7 mil | > 480 minutes | REQUIRED for handling neat compound. |

| Viton / Butyl | 12 mil | > 240 minutes | Excellent alternative for heavy handling. |

Protocol: Use the "Double-Glove" Technique .

-

Inner Layer: Silver Shield (Laminate) gloves (Chemical Barrier).

-

Outer Layer: Standard Nitrile gloves (Dexterity & Mechanical protection).

Operational Protocols

Weighing and Transfer (No-Touch Technique)

To minimize inhalation and contact risk, all handling of the neat liquid must occur inside a certified chemical fume hood.

-

Preparation: Place a disposable absorbent mat in the hood. Pre-weigh a tared vial with a septum cap.

-

Transfer: Do not pour. Use a glass syringe with a long needle to withdraw the liquid from the source container.

-

Dispensing: Inject the liquid directly into the reaction vessel or tared vial through the septum.

-

Decontamination: Immediately draw a quenching solution (see Section 6) into the used syringe before disposal.

Reaction Setup

-

Solvent Choice: Avoid nucleophilic solvents (like alcohols or water) unless they are reagents, as they will react with the bromide.

-

Venting: Reactions heated above 40°C should be vented through a scrubber or an oil bubbler to prevent pressure buildup from potential HBr evolution if moisture is present.

Decontamination and Waste Management[7]

Simply washing with water is ineffective and potentially dangerous, as it generates HBr and alcohols but leaves the alkylating potential partially active. You must chemically destroy the electrophile.

The "Thiosulfate Quench" Protocol

Sodium thiosulfate (

Reagent Preparation:

-

Prepare a 10% w/v Sodium Thiosulfate solution in water.

Quenching Steps:

-

Spills: Cover the spill with an absorbent pad. Soak the pad with the Thiosulfate solution. Let stand for 20 minutes.

-

Glassware: Rinse all contaminated glassware with the Thiosulfate solution before washing with acetone or water.

-

Reaction Mixtures: Upon completion, treat the reaction mixture with an aqueous Thiosulfate wash to consume unreacted alkyl bromide before phase separation.

Handling Workflow Decision Tree

Figure 2: Operational decision tree ensuring proper PPE usage and spill response.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14501, 2-(Bromomethyl)tetrahydrofuran. Retrieved from [Link]

-

All Safety Products. (2024). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

-

Organic Syntheses. (2010). Protocol for Quenching Reactive Chemicals (Alkyl Halides). Org. Synth. 2010, 87, 36-52.[6] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Nucleophilic Substitution of 2-(Bromomethyl)-4,4-dimethyloxolane

Executive Summary

This application note details the reactivity profile and experimental protocols for nucleophilic substitution reactions of 2-(Bromomethyl)-4,4-dimethyloxolane (BMDMO) . As a functionalized tetrahydrofuran scaffold, BMDMO serves as a critical intermediate in the synthesis of muscarinic agonists, chiral building blocks, and specialized polymer precursors.

The primary bromomethyl group at the C2 position exhibits high susceptibility to

Reactivity Profile & Mechanistic Insight

Structural Analysis

-

Electrophilic Center: The exocyclic methylene carbon (

) is a primary alkyl halide, making it an ideal substrate for bimolecular nucleophilic substitution ( -

Steric Environment: The gem-dimethyl group at C4 is distal to the reaction center. While it does not impose direct steric hindrance to the incoming nucleophile, it restricts the conformational flexibility of the oxolane ring. This often results in a more defined spatial arrangement of the C2 substituent, potentially enhancing reaction rates compared to unsubstituted tetrahydrofurans due to reduced entropic penalties.

-

Leaving Group: Bromide (

) is a moderate-to-good leaving group (

Reaction Pathways

The dominant pathway is

-

Mechanism: Concerted backside attack.[1]

-

Kinetics: Second-order; Rate =

. -

Stereochemistry: Inversion of configuration at the exocyclic methylene carbon (though not a chiral center itself, the C2 stereocenter remains defined).

Competing Side Reactions:

-

Elimination (E2): Unlikely. The beta-carbon (C2 of the ring) has a proton, but formation of an exocyclic double bond is energetically unfavorable compared to substitution, unless highly bulky, non-nucleophilic bases (e.g.,

) are used at high temperatures. -

Ring Opening: Possible under strong Lewis acidic conditions but negligible under standard basic nucleophilic conditions.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from BMDMO.

Experimental Protocols

General Considerations

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are preferred to solvate the cation (e.g.,

, -

Stoichiometry: Use 1.2 – 1.5 equivalents of nucleophile to drive the reaction to completion.

-

Temperature:

is typically sufficient. Avoid temperatures

Protocol A: Synthesis of 2-(Azidomethyl)-4,4-dimethyloxolane

Application: Precursor for "Click" chemistry or reduction to primary amines.

Materials:

-

BMDMO (1.0 eq)

-

Sodium Azide (

) (1.5 eq) [Warning: Toxic, potential shock sensitivity] -

DMF (Anhydrous)

-

Ethyl Acetate / Hexanes (for workup)

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with BMDMO (10 mmol, 1.93 g) and anhydrous DMF (20 mL).

-

Addition: Add

(15 mmol, 0.98 g) in a single portion. -

Reaction: Heat the heterogeneous mixture to

under nitrogen atmosphere for 6–8 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The bromide spot (

) should disappear, replaced by the azide (

-

-

Quench: Cool to room temperature (RT). Pour into ice-water (100 mL).

-

Extraction: Extract with Ethyl Acetate (

). -

Wash: Wash combined organics with water (

) and brine ( -

Drying: Dry over

, filter, and concentrate in vacuo.-

Note: Azides of low molecular weight can be volatile. Do not heat the rotavap bath above

.

-

Protocol B: Synthesis of 2-(Cyanomethyl)-4,4-dimethyloxolane

Application: Chain extension to carboxylic acids or amides.

Materials:

-

BMDMO (1.0 eq)

-

Potassium Cyanide (

) (1.5 eq) [Critical Warning: Fatal if swallowed/inhaled. Do not use acidic conditions.] -

DMSO (Dry)

Step-by-Step Workflow:

-

Setup: Dissolve

(15 mmol) in dry DMSO (15 mL). The mixture may require slight warming to dissolve. -

Addition: Add BMDMO (10 mmol) dropwise to the cyanide solution at RT.

-

Reaction: Heat to

for 4 hours. The reaction is exothermic; monitor internal temperature. -

Workup (Oxidative Quench):

-

Cool to RT.

-

Safety Step: Add saturated

and bleach (sodium hypochlorite) to the aqueous waste stream to quench unreacted cyanide before disposal. -

Dilute reaction mixture with water (100 mL) and extract with diethyl ether (

).

-

-

Purification: Concentrate and purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

Protocol C: Amination (Synthesis of Tertiary Amines)

Application: CNS active fragments.

Materials:

-

BMDMO (1.0 eq)

-

Secondary Amine (e.g., Pyrrolidine, Morpholine) (2.0 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Setup: Mix BMDMO (5 mmol), Secondary Amine (10 mmol), and

(10 mmol) in MeCN (25 mL). -

Reaction: Reflux (

) for 12–16 hours.-

Note:

acts as an acid scavenger for the

-

-

Filtration: Cool to RT and filter off the inorganic salts.

-

Concentration: Evaporate the solvent.

-

Acid-Base Extraction:

-

Dissolve residue in 1M

(aq). Wash with ether (removes neutral impurities). -

Basify aqueous layer to pH 10 with 2M

. -

Extract free base into DCM (

). Dry and concentrate.

-

Data Summary & Validation

Expected Yields & Conditions

| Nucleophile | Reagent | Solvent | Temp ( | Time (h) | Typical Yield | Key Impurity |

| Azide | DMF | 60 | 6 | 85-92% | Unreacted Bromide | |

| Cyanide | DMSO | 80 | 4 | 75-85% | Elimination Product | |

| Amine ( | MeCN | 82 | 16 | 70-80% | Quaternary Salt | |

| Thiolate | THF/DMF | 25 | 2 | 90-95% | Disulfide |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral shifts:

-

NMR (CDCl

-

Starting Material (BMDMO): Look for the

doublet at -

Product: The signal will shift upfield.

-

:

-

:

-

:

-

:

-

-

IR Spectroscopy:

-

Azide: Strong stretch at

. -

Nitrile: Sharp stretch at

.

-

Experimental Workflow Diagram

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for

kinetics and solvent effects). -

Wolfe, J. P., & Rossi, M. A. (2004).[2] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with

-Hydroxy Alkenes.[2] Journal of the American Chemical Society, 126(6), 1620–1621. (Provides context on the stability and formation of substituted tetrahydrofurans). [2] -

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Foundational text for nucleophilic substitution on primary halides).

-

Nemcsok, T., Rapi, Z., Bagi, P., & Bakó, P. (2020).[3] Bromoetherification of Alkenyl Alcohols by Aerobic Oxidation of Bromide: Asymmetric Synthesis of 2‐Bromomethyl 5‐Substituted Tetrahydrofurans. Advanced Synthesis & Catalysis. (Demonstrates reactivity of bromomethyl-tetrahydrofuran derivatives).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

The Strategic Utility of Bromomethyl Oxolanes in the Synthesis of Pharmaceutical Intermediates

Introduction: The Oxolane Moiety as a Privileged Scaffold in Medicinal Chemistry

The oxolane (tetrahydrofuran) ring system is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals. Its prevalence stems from a favorable combination of physicochemical properties: metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions with biological targets. The introduction of a reactive bromomethyl handle onto this scaffold transforms it into a versatile building block, a "molecular linchpin," for the construction of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the preparation and application of bromomethyl oxolanes, with a focus on scientifically sound protocols and the underlying mechanistic principles that govern their reactivity. The methodologies detailed herein are designed to be robust and reproducible, empowering researchers in drug discovery and development to leverage these valuable synthons effectively.

Core Synthetic Strategies for Bromomethyl Oxolanes

The preparation of bromomethyl oxolanes can be broadly categorized into two primary approaches: the bromination of pre-existing methyl oxolanes and the cyclization of acyclic precursors where the bromomethyl group is installed concurrently with ring formation. The choice of strategy is often dictated by the availability of starting materials, desired stereochemistry, and scalability.

Bromination of Methyl Oxolanes

This seemingly straightforward approach involves the radical bromination of a methyl group at the 2-position of a tetrahydrofuran ring. However, achieving high selectivity can be challenging due to the potential for bromination at other positions on the ring.

Causality Behind Experimental Choices: The use of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is crucial to generate the bromine radical required for hydrogen abstraction from the methyl group. The reaction is typically performed in a non-polar solvent like carbon tetrachloride or cyclohexane to minimize side reactions. The concentration of the brominating agent, N-bromosuccinimide (NBS), must be carefully controlled to prevent over-bromination.

Bromoetherification: A Convergent Approach to Bromomethyl Oxolanes

A more elegant and often more selective method is the intramolecular bromoetherification of unsaturated alcohols. This reaction proceeds via an electrophilic addition of bromine to the double bond, followed by a subsequent intramolecular nucleophilic attack by the hydroxyl group to form the oxolane ring.

Underlying Mechanism: The Iodonium/Bromonium Ion Intermediate

The reaction of an alkene with a halogen, such as bromine, proceeds through a cyclic halonium ion intermediate.[1][2] In the context of bromoetherification of an unsaturated alcohol like 5-hydroxy-1-pentene, the double bond acts as a nucleophile, attacking the bromine molecule to form a cyclic bromonium ion.[1] The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the bromonium ion. This intramolecular attack is sterically and electronically favored, leading to the formation of the five-membered tetrahydrofuran ring. A subsequent deprotonation step yields the neutral 2-(bromomethyl)tetrahydrofuran product.[1]

Diagram of Bromoetherification Workflow

Caption: Workflow for the synthesis of 2-(bromomethyl)oxolanes via bromoetherification.

Application of Bromomethyl Oxolanes in the Synthesis of Pharmaceutical Intermediates

The synthetic utility of bromomethyl oxolanes lies in the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution. This allows for the facile introduction of the oxolane moiety into a wide range of molecular scaffolds.

Nucleophilic Substitution Reactions: The Workhorse of Bromomethyl Oxolane Chemistry

Bromomethyl oxolanes are excellent electrophiles for S_N2 reactions.[3][4][5] The primary nature of the carbon bearing the bromine atom favors a bimolecular substitution mechanism, where a nucleophile attacks the carbon atom, displacing the bromide leaving group in a single, concerted step.[3][4] This reaction is highly efficient for forming carbon-heteroatom and carbon-carbon bonds.

Key Considerations for S_N2 Reactions:

-

Nucleophile Choice: A wide variety of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions. The strength of the nucleophile will influence the reaction rate.

-

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for S_N2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. The use of 2-methyltetrahydrofuran (2-MeTHF) is also gaining traction as a greener alternative to traditional solvents like THF.[6][7]

-

Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often required to deprotonate protic nucleophiles (e.g., alcohols, thiols) or to neutralize any acid generated during the reaction.[8]

Diagram of Nucleophilic Substitution Workflow

Caption: Generalized workflow for S_N2 reactions with bromomethyl oxolanes.

Case Study: Synthesis of Antiviral Nucleoside Analogues

A significant application of bromomethyl oxolanes is in the synthesis of nucleoside analogues with antiviral activity.[9][10][11][12] The oxolane ring can serve as a mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides. In a typical synthetic sequence, the nucleobase (e.g., a purine or pyrimidine derivative) is deprotonated with a suitable base to form a nucleophilic anion. This anion then displaces the bromide from the bromomethyl oxolane in an S_N2 reaction to form the desired nucleoside analogue.

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution

| Parameter | Condition 1 | Condition 2 | Rationale |

| Nucleophile | Sodium salt of Adenine | In situ deprotonation of Guanine | Pre-formed salts can be more reactive, while in situ deprotonation offers operational simplicity. |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a strong, non-nucleophilic base suitable for deprotonating weakly acidic N-H bonds. K₂CO₃ is a milder base, often sufficient for more acidic protons and is easier to handle.[8] |

| Solvent | Anhydrous DMF | Anhydrous Acetonitrile | DMF is an excellent solvent for S_N2 reactions due to its high polarity and aprotic nature. Acetonitrile is a less polar but still effective alternative. |

| Temperature | Room Temperature to 60 °C | 80 °C (Reflux) | The reaction temperature is optimized to achieve a reasonable reaction rate without promoting side reactions or decomposition of starting materials. |

| Typical Yield | 70-90% | 65-85% | Yields are dependent on the specific substrates and reaction conditions. |

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)tetrahydrofuran via Bromoetherification

Materials:

-

5-hydroxy-1-pentene

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-hydroxy-1-pentene (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of NBS: Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 2-(bromomethyl)tetrahydrofuran.

Protocol 2: Alkylation of a Phenolic Intermediate with 2-(Bromomethyl)tetrahydrofuran

Materials:

-

Phenolic intermediate (e.g., 4-nitrophenol)

-

2-(Bromomethyl)tetrahydrofuran

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic intermediate (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF.

-

Addition of Alkylating Agent: Add 2-(bromomethyl)tetrahydrofuran (1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

Safety and Handling Considerations

Bromomethyl oxolanes and related brominated compounds are reactive alkylating agents and should be handled with appropriate safety precautions.[13][14][15]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling these compounds.[13][15][16]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[14][15][16]

-

Storage: Store bromomethyl oxolanes in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[13][16]

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to institutional guidelines.[14][16]

Conclusion and Future Outlook

Bromomethyl oxolanes are indispensable tools in the arsenal of the medicinal chemist. Their preparation, particularly through efficient methods like bromoetherification, and their predictable reactivity in nucleophilic substitution reactions make them highly valuable for the synthesis of a diverse array of pharmaceutical intermediates. The continued exploration of stereoselective synthetic routes to chiral bromomethyl oxolanes will undoubtedly open new avenues for the development of enantiomerically pure drug candidates. As the demand for novel therapeutics with improved pharmacological profiles grows, the strategic application of these versatile building blocks will continue to play a pivotal role in advancing the frontiers of drug discovery.

References

-

Standard Operating Procedure. (n.d.). Retrieved from [Link]

- Tomizuka, A., & Moriyama, K. (2020). One‐pot synthesis of chiral 2‐substituted‐5‐bromomethyl tetrahydrofuran...

- Angene Chemical. (2021).

- CymitQuimica. (2023). 3-(Bromomethyl)oxetane.

- Fisher Scientific. (2025).

- Filo. (2026).

- Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Methyloxolane-2-carboxylic Acid.

- ACS Publications. (2025). Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7-Deazapurine Nucleoside Analogues against Epstein–Barr Virus (EBV) | ACS Medicinal Chemistry Letters.

- Thermo Fisher Scientific. (2025).

- Brainly. (2022).

- Benchchem. (n.d.). Experimental protocol for the synthesis of oxetanes using 3-Bromo-2-(bromomethyl)propan-1-ol.

- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for 5-(Bromomethyl)isoindoline Cross-Coupling Reactions.

- PubMed. (n.d.). 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview.

- Chemistry LibreTexts. (2023). B.

- PubMed. (2009).

- ACS Publications. (2021).

- PMC. (n.d.).

- Transtutors. (2022).

- Neuman. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.

- ResearchGate. (2021).

- crunchchemistry.co.uk. (n.d.). Halogenalkanes and nucleophilic substitution.

- YouTube. (2022). Nucleophilic substitution in halogenoalkanes.

- Amerigo Scientific. (n.d.). 2-(Bromomethyl)tetrahydrofuran.

- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.

- Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents.

- SUMITOMO KAGAKU. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

- MDPI. (n.d.). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction.

- ResearchGate. (2025). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene.

- SpringerLink. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.

- Chemguide. (n.d.).

- ResearchGate. (2025).

- PMC - NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.

- PMC. (n.d.).

- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- OUCI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.

- PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.

- MDPI. (n.d.).

- PMC. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.

- MDPI. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF)

- MDPI. (n.d.).

- PubMed. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides.

- MDPI. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.

- PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.

- PMC. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.

Sources

- 1. Propose a reasonable and detailed mechanism for the following transformat.. [askfilo.com]

- 2. brainly.com [brainly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antiviral activity and molecular modeling of oxoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. angenechemical.com [angenechemical.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

Scalable Synthesis of 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran in Modern Drug Discovery

The 2-(bromomethyl)-4,4-dimethyltetrahydrofuran scaffold is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural features, including the gem-dimethyl group which can impart steric hindrance and influence metabolic stability, and the reactive bromomethyl moiety that allows for versatile downstream functionalization, make it a highly sought-after intermediate. This guide provides a detailed exploration of scalable and efficient synthetic methodologies for this valuable compound, offering practical insights and robust protocols for researchers in both academic and industrial settings.

Strategic Approaches to the Synthesis of 2-(Bromomethyl)-4,4-dimethyltetrahydrofuran

Two primary retrosynthetic strategies have been identified as the most promising for the scalable synthesis of the target molecule. These routes are designed to be robust, utilize readily available starting materials, and allow for straightforward purification.

Route 1: Synthesis via 4,4-Dimethyl-γ-butyrolactone

This approach leverages the commercially available or readily synthesized 4,4-dimethyl-γ-butyrolactone as a key intermediate. The core of this strategy involves the introduction of a one-carbon unit at the α-position of the lactone, followed by reduction and subsequent bromination.

Visualizing the Workflow: Route 1

Troubleshooting & Optimization

Purification strategies for 2-(Bromomethyl)-4,4-dimethyloxolane crude mixtures

[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 2-(Bromomethyl)-4,4-dimethyloxolane (also known as 2-(bromomethyl)-4,4-dimethyltetrahydrofuran).[1] This compound is a critical scaffold in medicinal chemistry, often synthesized via bromoetherification of 2,2-dimethyl-4-penten-1-ol.[1]

The presence of the gem-dimethyl group at the C4 position provides kinetic stability (via the Thorpe-Ingold effect) compared to the parent tetrahydrofuran, but the primary alkyl bromide at C2 remains reactive.[1] Common crude contaminants include succinimide (from NBS reagents), unreacted alkenols , and HBr-elimination byproducts .[1]

Physicochemical Profile (Estimated)

| Property | Value / Characteristic |

| State | Colorless to pale yellow liquid |

| Boiling Point | ~65–75 °C at 15 mmHg (Parent compound boils at 170°C atm) |

| Density | ~1.3–1.4 g/mL |

| Solubility | Soluble in DCM, Et2O, THF; Insoluble in Water |

| Key Sensitivities | Light (radical decomposition), Heat (HBr elimination), Peroxide formation |

Module A: Pre-Purification Triage (The "Crude" Assessment)[1]

Before attempting distillation or chromatography, you must characterize the crude mixture. The purification strategy depends entirely on the synthesis method used.

Diagnostic Question: How was the cyclization performed?

Module B: Removal of Succinimide (NBS Byproduct)[1][5]

User Issue: "My crude NMR shows a massive singlet at ~2.8 ppm, and the oil is solidifying."

Root Cause: Succinimide is a byproduct of NBS.[3] It is soluble in polar organic solvents but poorly soluble in non-polar solvents like Hexanes or Carbon Tetrachloride (

Protocol: The Precipitation-Extraction Hybrid Do not rely solely on aqueous extraction, as succinimide has moderate partitioning into organic phases.[1]

-

Concentration: Evaporate the reaction solvent (often DCM or THF) to ~10% of the original volume.

-

Precipitation: Add cold Hexanes (or Pentane) to the residue. Succinimide will precipitate as a white solid.

-

Ratio: 5:1 Hexane:Residue volume.[1]

-

-

Filtration: Filter the suspension through a sintered glass funnel. Wash the solid cake with cold hexanes.

-

Aqueous Polish: The filtrate still contains trace succinimide. Wash the hexane filtrate with Water (3x) followed by Brine (1x) .[1] Succinimide is highly water-soluble and will be removed here.[1]

Figure 1: Workflow for the removal of succinimide from crude reaction mixtures.[1]

Module C: Distillation Strategies (The "Heavy Lifting")

User Issue: "The product turns black and fumes when I try to distill it."